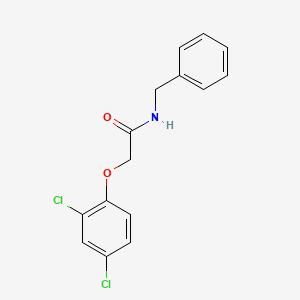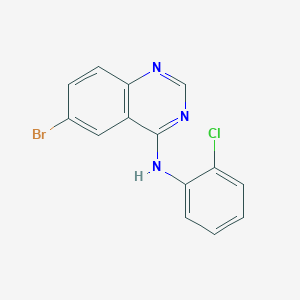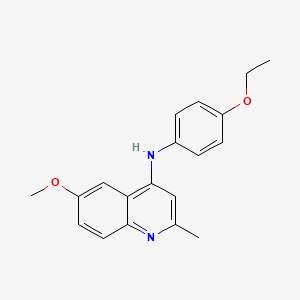![molecular formula C17H19N3O B5557732 4-(methoxymethyl)-6-methyl-2-[(2-phenylethyl)amino]nicotinonitrile](/img/structure/B5557732.png)
4-(methoxymethyl)-6-methyl-2-[(2-phenylethyl)amino]nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of nicotinonitrile derivatives, including compounds similar to 4-(methoxymethyl)-6-methyl-2-[(2-phenylethyl)amino]nicotinonitrile, involves multiple steps that typically include the formation of nicotinonitrile scaffold followed by various functionalization reactions. For example, compounds such as 2- Methoxy – 6 - {4' - [(4'''- Chlorophenyl) (phenyl) methyl amino] phenyl} - 4 - aryl nicotinonitrile have been synthesized and characterized by spectral data, showcasing the diversity of the nicotinonitrile framework and its amenability to structural modifications (J. V. Guna et al., 2015).
Molecular Structure Analysis
The molecular structure of nicotinonitrile derivatives is often elucidated using techniques such as IR, 1H-NMR, mass spectrometry, and crystallography. For instance, studies on ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate revealed insights into bond lengths, molecular conformations, and crystal structures, emphasizing the role of weak hydrogen bonds in determining the crystal packing (J. Cobo et al., 2008).
Chemical Reactions and Properties
Nicotinonitrile derivatives undergo a variety of chemical reactions, highlighting their reactivity and functional diversity. The preparation and functionalization of these molecules often involve nucleophilic substitution reactions, which are pivotal for synthesizing related compounds with potential biological activities or material applications (A. Abdel-Aziz, 2007).
科学的研究の応用
Methionine and S-adenosylmethionine Biosynthesis
Compounds similar to "4-(methoxymethyl)-6-methyl-2-[(2-phenylethyl)amino]nicotinonitrile" could potentially be involved in or influence pathways related to methionine and S-adenosylmethionine (SAM) biosynthesis. Methionine, an essential amino acid, and SAM, its activated form, are crucial for a myriad of metabolic pathways in plants. These compounds participate in sulfur assimilation, the synthesis of ethylene, nicotianamine, and polyamines, and serve as methyl group donors for various methylation reactions necessary for plant growth and development (Sauter et al., 2013). The study of similar compounds could illuminate their potential roles in enhancing these biosynthetic pathways or serving as modulators of related metabolic processes.
Antimicrobial and Antitumorigenic Properties
Research into compounds with structural similarities or related functionalities has shown potential in antimicrobial and antitumorigenic applications. For instance, derivatives of certain molecules have been explored for their bioactive properties, including their ability to inhibit microbial growth and cancer cell proliferation. This area of research is significant for developing new therapeutic agents or enhancing the efficacy of existing treatments through structural modification and understanding the mechanism of action (Zhu & Conney, 1998).
Environmental and Industrial Applications
Compounds like "4-(methoxymethyl)-6-methyl-2-[(2-phenylethyl)amino]nicotinonitrile" may also find applications in environmental and industrial contexts, such as in the conversion of biomass to valuable chemicals or as corrosion inhibitors. Research into similar compounds has explored their potential in producing platform chemicals like 5-hydroxymethylfurfural from plant feedstocks, which is pivotal for sustainable chemistry and the development of bio-based materials, fuels, and chemicals (Chernyshev et al., 2017). Additionally, the study of quinoline derivatives as corrosion inhibitors highlights the potential of structurally related compounds in protecting metals from corrosion, thereby extending their lifespan and reducing maintenance costs in industrial applications (Verma et al., 2020).
特性
IUPAC Name |
4-(methoxymethyl)-6-methyl-2-(2-phenylethylamino)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-13-10-15(12-21-2)16(11-18)17(20-13)19-9-8-14-6-4-3-5-7-14/h3-7,10H,8-9,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFRRVLHBOHXTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)NCCC2=CC=CC=C2)C#N)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxymethyl)-6-methyl-2-[(2-phenylethyl)amino]pyridine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5557649.png)
![5-[(2,3-dichlorobenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5557656.png)
![(4aR*,7aS*)-1-ethyl-4-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5557671.png)

![5-methyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5557702.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B5557724.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(2-pyrimidinyloxy)acetamide](/img/structure/B5557734.png)
![1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]piperidin-4-amine](/img/structure/B5557737.png)


![1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-2-methyl-5,6-dihydrobenzo[f]isoquinoline](/img/structure/B5557752.png)
![(3aS*,6aS*)-2-methyl-5-(5-methyl-1,3,4-thiadiazol-2-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5557755.png)
![N'-(2-chlorobenzylidene)-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5557756.png)